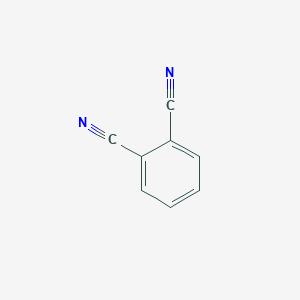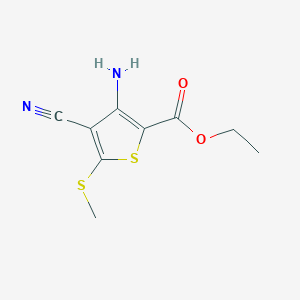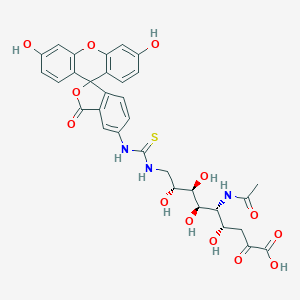
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid, also known as FNTA, is a fluorescent probe that is widely used in scientific research. This compound is a derivative of Kdo (3-deoxy-D-manno-octulosonic acid), which is a component of lipopolysaccharides (LPS) found in the outer membrane of gram-negative bacteria. FNTA has been used to study the interactions between LPS and various proteins, including antibodies, lectins, and enzymes.
Applications De Recherche Scientifique
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has been widely used as a fluorescent probe to study the interactions between LPS and various proteins. For example, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has been used to study the binding of LPS to antibodies (Liu et al., 2013), lectins (Bhattacharjee et al., 2011), and enzymes (Kumar et al., 2017). 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has also been used to study the conformational changes of LPS induced by temperature (Liu et al., 2014) and pH (Pal et al., 2012).
Mécanisme D'action
The mechanism of action of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid is based on its ability to bind to the Kdo moiety of LPS. The fluorescein moiety of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid emits fluorescence upon excitation, which allows the detection of the binding of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to LPS. The binding of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to LPS can be affected by various factors, such as temperature, pH, and the presence of other molecules.
Effets Biochimiques Et Physiologiques
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely as a research tool.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid as a research tool include its high sensitivity, specificity, and versatility. 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid can be used to study the interactions between LPS and various proteins under different conditions, such as temperature, pH, and the presence of other molecules. The limitations of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid include its high cost and the need for specialized equipment for fluorescence detection.
Orientations Futures
There are several future directions for research on 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid. One direction is to develop new derivatives of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid with improved properties, such as higher sensitivity, lower cost, and better solubility. Another direction is to use 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to study the interactions between LPS and various other molecules, such as lipids, peptides, and small molecules. Finally, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid can be used to study the structural and functional properties of LPS and its role in bacterial pathogenesis.
Conclusion
In conclusion, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid is a fluorescent probe that is widely used in scientific research to study the interactions between LPS and various proteins. 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has several advantages as a research tool, including its high sensitivity, specificity, and versatility. The limitations of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid include its high cost and the need for specialized equipment for fluorescence detection. There are several future directions for research on 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid, including the development of new derivatives with improved properties and the study of the interactions between LPS and various other molecules.
Méthodes De Synthèse
The synthesis of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid involves several steps, including the protection of the carboxyl group of Kdo, the introduction of a fluorescein moiety, and the deprotection of the carboxyl group. The detailed synthesis method can be found in the literature (Sasaki et al., 2005).
Propriétés
Numéro CAS |
118694-47-6 |
|---|---|
Nom du produit |
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid |
Formule moléculaire |
C32H31N3O13S |
Poids moléculaire |
697.7 g/mol |
Nom IUPAC |
(4S,5R,6R,7R,8R)-5-acetamido-9-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C32H31N3O13S/c1-13(36)34-26(21(39)11-22(40)29(44)45)28(43)27(42)23(41)12-33-31(49)35-14-2-5-18-17(8-14)30(46)48-32(18)19-6-3-15(37)9-24(19)47-25-10-16(38)4-7-20(25)32/h2-10,21,23,26-28,37-39,41-43H,11-12H2,1H3,(H,34,36)(H,44,45)(H2,33,35,49)/t21-,23+,26+,27+,28+/m0/s1 |
Clé InChI |
GDIQTXRCPOSDOR-VXFCOHMTSA-N |
SMILES isomérique |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
SMILES canonique |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
Autres numéros CAS |
118694-47-6 |
Synonymes |
3-fluoresceinyl-NeuAc 5-acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
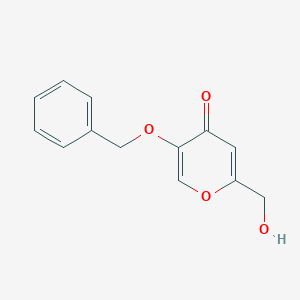
![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
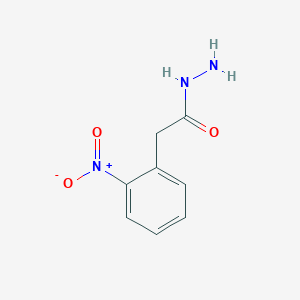
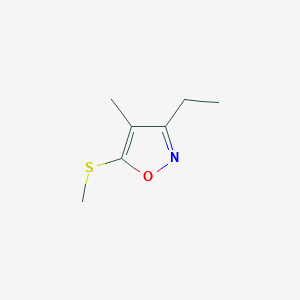
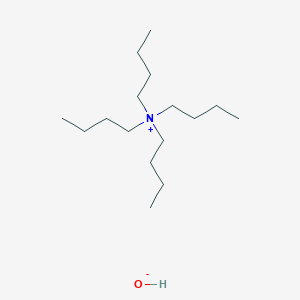
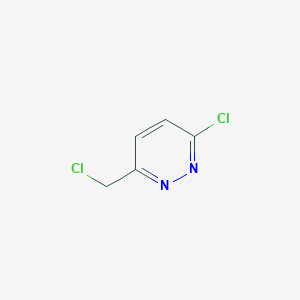
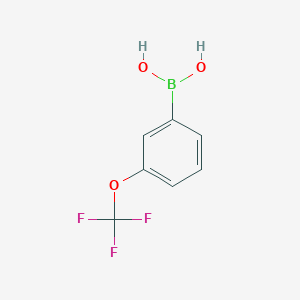
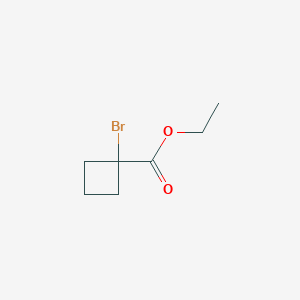
![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)
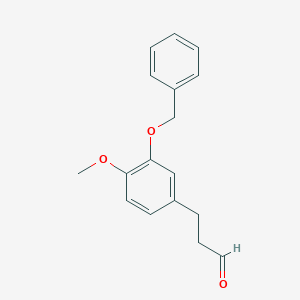
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
